5-azido-1-methyl-1H-1,2,3-triazole

Vue d'ensemble

Description

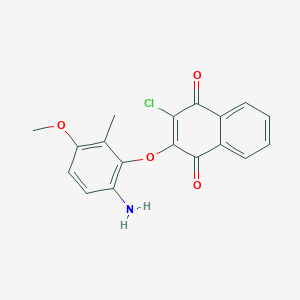

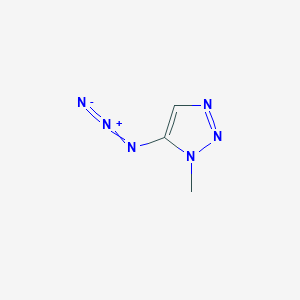

5-azido-1-methyl-1H-1,2,3-triazole is a compound with the molecular formula C3H4N6 . It is a type of triazole, a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . Triazoles are known for their excellent properties and are intensely investigated by synthetic chemists .

Synthesis Analysis

The synthesis of 1,2,3-triazoles, including 5-azido-1-methyl-1H-1,2,3-triazole, has been a subject of research for many years . Various synthetic routes have been used, involving different metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm .Molecular Structure Analysis

The molecular structure of 5-azido-1-methyl-1H-1,2,3-triazole consists of three nitrogens and two carbons. All five atoms are sp2-hybridized . One N atom is pyrrole kind, and the other two atoms are pyridine kind .Physical And Chemical Properties Analysis

5-azido-1-methyl-1H-1,2,3-triazole has a molecular weight of 124.10 g/mol. It has a topological polar surface area of 45.1 Ų and a complexity of 137. It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 .Applications De Recherche Scientifique

Synthesis and Reactivity Studies

- Researchers have explored the synthesis and subsequent transformations of 1,2,3-triazoles, including 5-azido-1-methyl-1H-1,2,3-triazole. They investigated the reactivity of β-azolylenamines with 5-azido-1-methyl-1H-1,2,3-triazole, leading to various products based on different transformation pathways of a common 1,2,3-triazoline intermediate. Theoretical investigations using DFT calculations supported these findings (Beliaev et al., 2018).

Solid Phase Peptide Synthesis

- A study on the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, including 5-azido-1-methyl-1H-1,2,3-triazole, demonstrated its utility in solid-phase peptide synthesis. This method efficiently incorporates 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe et al., 2002).

Crystal Structure Analysis

- The crystal structure of 5-azido-3-nitro-1H-1,2,4-triazole and its derivatives was determined through low-temperature single-crystal X-ray diffraction, providing insights into the interactions between molecules or ions in these compounds (Izsák & Klapötke, 2012).

Synthesis of Energetic Compounds

- The synthesis of nitrogen-rich energetic compounds using 4-azido-5-(chlorodinitromethyl)-2-nitro-2H-1,2,3-triazole, a derivative of 5-azido-1-methyl-1H-1,2,3-triazole, was reported. These compounds exhibit good thermal stability and insensitivity to mechanical stimuli, making them potential candidates for energetic materials (Cao et al., 2023).

Antibacterial Activity

- Research on quinazolinones derivatives containing 1,2,3-triazole moieties, including 5-azido-1-methyl-1H-1,2,3-triazole, showed potential antibacterial activity. This study provided insights into the synthesis and characterization of these compounds and their applications in combating bacterial pathogens (Khan, 2018).

Orientations Futures

Triazoles, including 5-azido-1-methyl-1H-1,2,3-triazole, are expected to continue to be a focus of research due to their excellent properties and potential for various applications . The introduction of greater structural diversity to substances like 5-azido-1-methyl-1H-1,2,3-triazole is a promising strategy to delay the onset of resistance .

Propriétés

IUPAC Name |

5-azido-1-methyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N6/c1-9-3(6-7-4)2-5-8-9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWQVJPYBSSFLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-azido-1-methyl-1H-1,2,3-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383086.png)

![3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383088.png)

![3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383092.png)

![7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B1383094.png)

![tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1383098.png)

![2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B1383099.png)

![2-Benzyl 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1383100.png)

![1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B1383101.png)

![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383102.png)

![6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1383104.png)

![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B1383106.png)

![tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383107.png)